trans-AUCB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

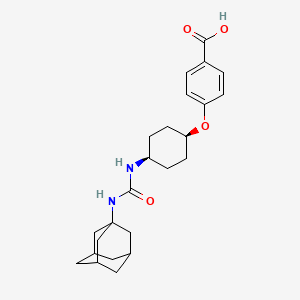

trans-4-[4-(3-アダマンタン-1-イル-ウレイド)-シクロヘキシルオキシ]-安息香酸は、一般にtrans-AUCBとして知られており、可溶性エポキシドヒドロラーゼ(sEH)の強力で選択的な阻害剤です。この化合物は、sEHの阻害能により、さまざまな科学研究分野で大きな可能性を示しています。sEHは、エポキシエイコサトリエン酸(EET)の代謝に関与する酵素です。 EETは、心臓血管の健康、炎症、その他の生理学的プロセスで重要な役割を果たすシグナル分子です .

準備方法

合成経路と反応条件

trans-AUCBの合成は、中間体の調製から始まるいくつかのステップを含みます。主なステップは以下のとおりです。

4-(3-アダマンタン-1-イル-ウレイド)-シクロヘキサノールの調製: この中間体は、適切な触媒の存在下で、3-アダマンタン-1-イルアミンとシクロヘキサノンを反応させることによって合成されます。

trans-4-[4-(3-アダマンタン-1-イル-ウレイド)-シクロヘキシルオキシ]-安息香酸の形成: この中間体は、特定の条件下で4-ヒドロキシ安息香酸と反応させて、最終生成物であるthis compoundを形成します.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの高度な技術の使用により、最終生成物の品質と一貫性が保証されます .

化学反応解析

反応の種類

This compoundは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、this compoundを還元型に変換し、その化学的性質を変えることができます。

置換: 置換反応には、this compoundの官能基を別の官能基に置き換えることが含まれ、さまざまな誘導体の生成につながります.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって生物学的活性が変化した酸化誘導体が生成される場合があり、置換反応によってさまざまな官能基を持つさまざまな誘導体が生成される可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: 可溶性エポキシドヒドロラーゼの阻害とそのエポキシエイコサトリエン酸代謝への影響を研究するためのツールとして使用されます。

生物学: 炎症反応や心臓血管の健康の調節における役割について調査されています。

医学: 高血圧、炎症、特定の種類の癌などの病気の治療のための潜在的な治療薬として探求されています。

化学反応の分析

Types of Reactions

trans-AUCB undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of derivatives with different functional groups .

科学的研究の応用

Mechanisms and Effects

Trans-AUCB has been studied for its cardioprotective effects, particularly in the context of myocardial ischemia. Research indicates that this compound treatment can significantly modulate microRNA expression related to cardiac function. In a study involving myocardial infarction (MI) mice, this compound administration resulted in increased expression of KCNJ2 and GJA1 mRNA, which are crucial for cardiac electrical activity and intercellular communication, respectively. The treatment led to a dose-dependent increase in the protein levels of Kir2.1 and Cx43, suggesting a restoration of normal cardiac function following injury .

Table 1: Effects of this compound on Cardiac Function

| Treatment Dose (mg/L) | Kir2.1 Protein Expression (Fold Increase) | Cx43 Protein Expression (Fold Increase) |

|---|---|---|

| 0 | 1.0 | 1.0 |

| 0.2 | 1.28 | 1.44 |

| 1 | 1.69 | 1.69 |

| 5 | 2.00 | 1.85 |

Therapeutic Potential

This compound has shown promise in alleviating symptoms associated with metabolic syndrome, particularly in animal models. In studies involving rats fed a high-fat diet, chronic treatment with this compound improved metabolic parameters such as glucose tolerance and lipid profiles. The compound was found to reduce body weight gain and visceral fat accumulation while enhancing insulin sensitivity .

Table 2: Impact of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Body Weight Gain (g) | 50 | 25 |

| Insulin Sensitivity (HOMA-IR) | 3.5 | 1.8 |

| Visceral Fat Area (cm²) | 30 | 15 |

Induction of Apoptosis

This compound has been investigated for its potential anti-cancer properties, particularly in glioblastoma cell lines U251 and U87. Studies indicate that this compound can induce apoptosis in these cells, especially when combined with γ-secretase inhibitors like DAPT. The combination treatment significantly enhanced caspase-3 activity, suggesting a synergistic effect that promotes cancer cell death .

Table 3: Apoptosis Induction in Glioblastoma Cells

| Treatment | Apoptosis Rate (%) |

|---|---|

| Control | 3.6 |

| This compound | 4.5 |

| DAPT | 6.1 |

| DAPT + this compound | 21.9 |

Case Study: Ischemic Stroke

In a study assessing the effects of this compound on ischemic stroke models, treatment resulted in reduced infarct size and improved functional recovery compared to controls. The findings suggest that this compound may serve as a therapeutic agent for stroke prevention and recovery .

作用機序

trans-AUCBは、可溶性エポキシドヒドロラーゼ(sEH)を選択的に阻害することで作用します。この阻害は、エポキシエイコサトリエン酸(EET)がジヒドロキシエイコサトリエン酸(DHETs)に加水分解されるのを防ぎ、EETのレベルを上昇させます。EETは、血管拡張、抗炎症作用、虚血性損傷からの保護など、さまざまな有益な効果をもたらします。 関与する分子標的と経路には、炎症や細胞生存で重要な役割を果たすNF-κBシグナル伝達経路が含まれます .

類似化合物との比較

trans-AUCBは、次のような他の可溶性エポキシドヒドロラーゼ阻害剤と比較されます。

1-シクロヘキシル-3-ドデシル尿素: 化学構造は異なるものの、同様の阻害効果を持つ別の強力なsEH阻害剤です。

AR-9281: 高血圧や2型糖尿病の治療に使用される選択的なsEH阻害剤です。

This compoundは、sEH阻害剤としての高い選択性と効力によって際立っており、科学研究や潜在的な治療応用における貴重なツールとなっています。

生物活性

trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxides into diols. This inhibition has significant implications for various biological processes, particularly in inflammatory and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, pharmacokinetics, and potential therapeutic applications.

This compound primarily exerts its biological effects through the inhibition of sEH. By blocking this enzyme, this compound increases the levels of bioactive lipids known as epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid. These epoxides have been shown to possess anti-inflammatory and vasodilatory properties, making them crucial in maintaining cardiovascular health and regulating inflammatory responses.

Key Biological Effects:

- Anti-inflammatory Properties : this compound enhances the levels of EETs, leading to reduced inflammation and improved vascular function .

- Cardiovascular Benefits : The elevation of EETs has been associated with protective effects against ischemic injury and improved outcomes in models of stroke .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively in animal models. Key findings include:

- Bioavailability : Oral administration of this compound results in approximately 68% bioavailability, indicating effective absorption and systemic availability .

- Dose Response : In studies involving lipopolysaccharide (LPS)-treated mice, a dose of 1 mg/kg of this compound was more effective than 10 mg/kg of AUDA-butyl ester, demonstrating superior efficacy in reducing inflammatory markers .

- Administration Routes : this compound can be administered via various routes, including oral and subcutaneous, with consistent pharmacokinetic parameters observed across methods .

Case Studies

- Ischemic Stroke Model :

- Inflammation Model :

Comparative Analysis

The following table summarizes the structural and functional characteristics of this compound compared to other sEH inhibitors:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Urea derivative | sEH inhibition | Highly potent with favorable pharmacokinetics |

| N,N'-Dicyclohexylurea | Urea derivative | sEH inhibition | One of the first identified sEH inhibitors |

| N-Cyclohexyl-N'-(3-phenylpropyl)urea | Urea derivative | sEH inhibition | Less selective than this compound |

| cis-AUCB | Isomeric form | sEH inhibition | Less potent than this compound |

特性

IUPAC Name |

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBWKJBQDAQARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。